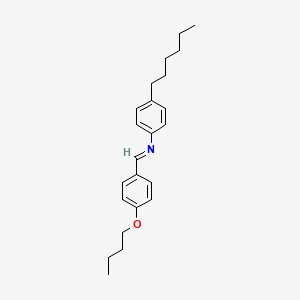

p-Butoxybenzylidene p-hexylaniline

CAS No.: 111458-12-9

Cat. No.: VC18414659

Molecular Formula: C23H31NO

Molecular Weight: 337.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 111458-12-9 |

|---|---|

| Molecular Formula | C23H31NO |

| Molecular Weight | 337.5 g/mol |

| IUPAC Name | 1-(4-butoxyphenyl)-N-(4-hexylphenyl)methanimine |

| Standard InChI | InChI=1S/C23H31NO/c1-3-5-7-8-9-20-10-14-22(15-11-20)24-19-21-12-16-23(17-13-21)25-18-6-4-2/h10-17,19H,3-9,18H2,1-2H3 |

| Standard InChI Key | OFIBDXCRLAWBQU-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC |

Introduction

Chemical Structure and Molecular Properties

The molecular structure of p-butoxybenzylidene p-hexylaniline consists of a central benzylidene group (-CH=N-) linking two aromatic rings. The para positions of these rings are substituted with a butoxy group (-O-C₄H₉) and a hexyl chain (-C₆H₁₃), respectively. This configuration imparts distinct anisotropic properties, as the elongated molecular geometry and flexible alkyl chains facilitate the formation of ordered mesophases .

Molecular Geometry and Bonding

The compound’s nematic phase stability arises from the interplay between its rigid aromatic core and flexible alkyl tails. The butoxy group enhances polarity, while the hexyl chain contributes to van der Waals interactions, promoting molecular alignment under external stimuli. Theoretical models suggest that the dihedral angle between the benzylidene and aniline moieties influences mesophase stability, with planar conformations favoring higher order parameters .

Phase Behavior

Although direct calorimetric data for p-butoxybenzylidene p-hexylaniline are unavailable, studies on analogous compounds like N-(4-methoxybenzylidene)-4-butylaniline (MBBA) reveal phase transitions sensitive to alkyl chain length. For example, MBBA exhibits a nematic-to-isotropic transition at 48°C, with enthalpy changes () of 0.8874 kJ/mol . Extrapolating these trends, p-butoxybenzylidene p-hexylaniline likely demonstrates a broader nematic range due to its longer hexyl chain, which enhances intermolecular cohesion .

Synthesis and Industrial Production

The synthesis of p-butoxybenzylidene p-hexylaniline follows a condensation reaction between p-butoxybenzaldehyde and p-hexylaniline, catalyzed by acidic conditions (e.g., HCl or H₂SO₄). This method parallels the production of MBBA, where refluxing equimolar reactants in ethanol yields the Schiff base product. Industrial-scale synthesis employs continuous flow reactors to optimize yield and purity, with post-reaction purification via recrystallization or column chromatography .

Reaction Optimization

Key parameters influencing synthesis efficiency include:

-

Temperature: Elevated temperatures (70–80°C) accelerate imine formation but risk byproduct generation.

-

Catalyst Concentration: Acid concentrations of 0.1–0.5 M balance reaction rate and side reactions.

-

Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of aromatic precursors.

Liquid Crystalline Behavior and Applications

p-Butoxybenzylidene p-hexylaniline’s mesomorphic properties make it a candidate for advanced display technologies and sensors. Its nematic phase, characterized by molecular alignment without positional order, responds reversibly to electric fields—a critical feature for liquid crystal displays (LCDs) .

Electro-Optic Response

In twisted nematic (TN) cells, analogous compounds like MBBA reorient under applied voltages, modulating light transmission. The response time () of such systems depends on rotational viscosity () and elastic constants (, , ):

For MBBA, N (splay) and Pa·s at 25°C . p-Butoxybenzylidene p-hexylaniline’s longer alkyl chain likely reduces , enabling faster switching speeds .

Temperature-Dependent Properties

The compound’s phase transitions are sensitive to thermal fluctuations. Confinement within nanostructured substrates (e.g., porous silica) alters transition temperatures due to surface interactions, as observed in MBBA studies where pore geometry shifted nematic-isotropic transitions by 2–5°C.

Comparative Analysis of Structural Analogs

Substituent variations significantly impact mesomorphic behavior. The table below contrasts p-butoxybenzylidene p-hexylaniline with related compounds:

Longer alkyl chains broaden the nematic range, while bulkier alkoxy groups elevate clearing points due to enhanced polarizability .

Challenges and Future Directions

Despite its potential, p-butoxybenzylidene p-hexylaniline faces challenges:

-

Synthetic Complexity: Multi-step purification is required to achieve >95% purity.

-

Environmental Sensitivity: Humidity and UV exposure degrade imine linkages, limiting device longevity .

Future research should prioritize:

-

Advanced Characterization: High-resolution NMR and X-ray diffraction to resolve molecular packing.

-

Stability Enhancements: Covalent stabilization via crosslinking or protective coatings.

-

Hybrid Composites: Integration with nanoparticles (e.g., ZnO) to modulate electro-optic responses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume